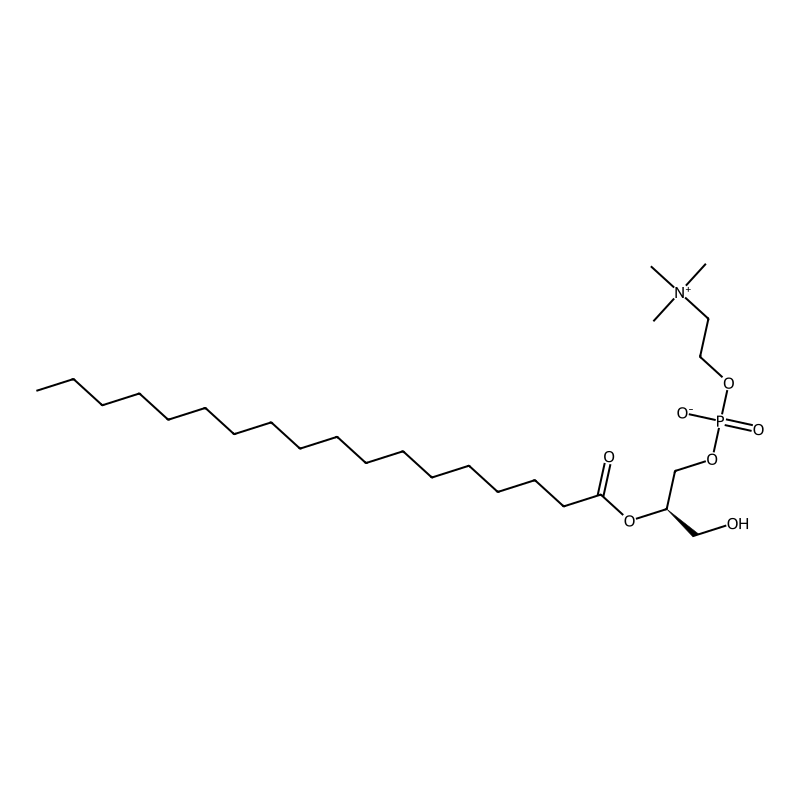

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Functions and Mechanisms

One area of research focuses on understanding the biological functions and mechanisms of 2-OPC. Studies have investigated its role in various cellular processes, including:

- Membrane fusion: 2-OPC may play a role in the fusion of membranes, which is crucial for various cellular activities such as vesicle trafficking and exocytosis. Source: )

- Signal transduction: 2-OPC might be involved in signal transduction pathways, which are essential for cells to communicate with each other and respond to external stimuli. Source: )

Potential Applications

Research is also exploring the potential applications of 2-OPC in various fields, including:

- Drug delivery: 2-OPC is being investigated as a potential carrier for drug delivery due to its ability to form liposomes, which are microscopic spheres that can encapsulate drugs and deliver them to specific targets. Source: )

- Cosmetics: Some studies suggest that 2-OPC might have potential benefits for skin health, leading to its exploration in cosmetic formulations. However, more research is needed to confirm these potential benefits and understand the mechanisms of action. Source:

2-Stearoyl-sn-glycero-3-phosphocholine is a phospholipid belonging to the class of lysophosphatidylcholines. It is characterized by the presence of a stearoyl group, which is an 18-carbon saturated fatty acid, at the sn-2 position of the glycerol backbone. The chemical formula for 2-stearoyl-sn-glycero-3-phosphocholine is , and it has a molecular weight of approximately 500.65 g/mol. This compound plays a significant role in cellular membranes and is involved in various biological processes, including cell signaling and membrane fluidity .

- Hydrolysis: In the presence of phospholipases, it can be hydrolyzed to yield glycerol, fatty acids, and phosphocholine.

- Transesterification: It can react with alcohols to form new phospholipid derivatives.

- Oxidation: The fatty acid chains may undergo oxidation reactions, which can lead to the formation of oxidized lipid species that may have signaling roles or contribute to cellular stress responses .

2-Stearoyl-sn-glycero-3-phosphocholine exhibits various biological activities:

- Membrane Structure: It contributes to the structural integrity and fluidity of cellular membranes.

- Cell Signaling: This compound is involved in signaling pathways that regulate various cellular functions, including apoptosis and inflammation.

- Neuroprotective Effects: Some studies suggest that lysophosphatidylcholines may have neuroprotective properties, potentially influencing neurodegenerative disease outcomes .

The synthesis of 2-stearoyl-sn-glycero-3-phosphocholine can be achieved through several methods:

- Chemical Synthesis: This involves the stepwise assembly of glycerol, fatty acids, and phosphocholine under controlled conditions. The reaction typically requires activating agents such as carbodiimides or phosphitylation reagents.

- Enzymatic Synthesis: Phospholipases or acyltransferases can be used to catalyze the formation of 2-stearoyl-sn-glycero-3-phosphocholine from suitable substrates, providing a more selective and environmentally friendly approach .

2-Stearoyl-sn-glycero-3-phosphocholine has several applications across different fields:

- Pharmaceuticals: Used in drug formulation as an excipient due to its ability to enhance solubility and stability of lipid-based drugs.

- Cosmetics: Incorporated into skincare products for its moisturizing properties and ability to improve skin barrier function.

- Research: Utilized in studies investigating membrane dynamics, lipid metabolism, and cell signaling pathways .

Interaction studies involving 2-stearoyl-sn-glycero-3-phosphocholine have revealed its role in various biological contexts:

- Protein Interactions: It interacts with membrane proteins, influencing their conformation and activity.

- Lipid-Lipid Interactions: Studies show that it can affect the organization and phase behavior of lipid bilayers, impacting membrane properties such as permeability and fluidity.

- Cellular Responses: Research indicates that it may modulate cellular responses to stressors or inflammatory signals through its effects on membrane composition .

Several compounds share structural similarities with 2-stearoyl-sn-glycero-3-phosphocholine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine | Contains palmitoyl group at sn-1 position | Different fatty acid composition affects properties |

| 1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine | Contains oleoyl group at sn-1 position | Unsaturated fatty acid influences membrane fluidity |

| 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine | Contains myristoyl group at sn-1 position | Shorter acyl chain impacts membrane characteristics |

| 2-Octadecanoyl-sn-glycero-3-phosphocholine | Similar structure but with octadecanoyl | Variations in acyl chain length affect functionality |

These compounds illustrate how variations in acyl chain length and saturation can significantly influence the physical and biological properties of phospholipids, highlighting the unique role of 2-stearoyl-sn-glycero-3-phosphocholine in biological systems .

Enzymatic Regulation Through Lysophosphatidylcholine Acyltransferase (LPCAT) Isoforms

LPCAT enzymes catalyze the reacylation of lysophosphatidylcholine (Lyso-PC) to phosphatidylcholine (PC), a key step in the Lands cycle. Four LPCAT isoforms (LPCAT1–4) exhibit distinct substrate specificities and tissue distributions:

2-Stearoyl-sn-glycero-3-phosphocholine is synthesized via LPCAT1 or LPCAT2, which preferentially incorporate saturated fatty acids like stearate (C18:0) at the sn-2 position. Structural studies reveal that LPCAT1’s active site accommodates bulky saturated chains through hydrophobic interactions, while LPCAT3 favors polyunsaturated chains due to a larger substrate-binding pocket . This specificity ensures that 18:0 Lyso-PC is predominantly generated in tissues rich in saturated phospholipids, such as myocardial cells .

Role in Phosphatidylcholine Remodeling Via the Lands Cycle

The Lands cycle remodels PC by deacylation and reacylation:

- Deacylation: Phospholipase A₂ (PLA₂) hydrolyzes the sn-2 acyl chain of PC, producing Lyso-PC. For 2-stearoyl-sn-glycero-3-phosphocholine, this step implies the removal of a saturated acyl group, a process less common than polyunsaturated chain hydrolysis .

- Reacylation: LPCATs re-esterify Lyso-PC with acyl-CoA. The stearoyl group’s incorporation at sn-2 enhances membrane rigidity, as observed in lipid bilayers with saturated Lyso-PC species .

Notably, acyl chain positional isomerism (e.g., sn-1 vs. sn-2 stearoyl) impacts membrane properties. Molecular dynamics simulations show that sn-2 stearoyl-PC induces greater lipid disorder than sn-1 variants due to steric clashes with neighboring phospholipids .

Interplay with Lipoprotein-Associated Phospholipase A₂ (Lp-PLA₂) Activity

Lp-PLA₂ (PLA2G7) hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), generating proinflammatory Lyso-PCs. While Lp-PLA₂ typically acts on oxidized polyunsaturated acyl chains (e.g., oxo-18:2), it can also process saturated Lyso-PC under oxidative stress conditions . 2-Stearoyl-sn-glycero-3-phosphocholine’s role in inflammation is twofold:

- Direct signaling: Binds to G-protein-coupled receptors (GPCRs), triggering intracellular calcium flux .

- Membrane perturbation: Increases membrane permeability, facilitating leukocyte adhesion in atherosclerotic plaques .

Lp-PLA₂ inhibition reduces 18:0 Lyso-PC levels in plasma, correlating with decreased endothelial dysfunction in murine models .

Biphasic Regulation of PKC Activity

sLPC demonstrates concentration-dependent effects on PKC activity, a phenomenon observed in endothelial cells and macrophages. At lower concentrations (1–10 μM), sLPC enhances PKC activation, while higher concentrations (>20 μM) suppress its activity [2]. This biphasic regulation correlates with temporal changes in nuclear factor-kappa B (NF-κB) activation, where early PKC-driven NF-κB signaling (1–2 hours) promotes chemokine expression, such as monocyte chemoattractant protein-1 (MCP-1) [2]. The transient nature of this activation suggests a feedback mechanism that prevents sustained inflammatory responses.

Calcium-Dependent Signaling Synergy

sLPC induces calcium influx in primary sensory neurons and macrophages, which synergizes with PKC activation to amplify downstream signals [5] [3]. In macrophages, sLPC-triggered calcium mobilization via transient receptor potential melastatin 7 (TRPM7) channels enhances adenosine release, a process dependent on calmodulin signaling [3]. This calcium-PKC axis also modulates connexin-43 phosphorylation, potentially regulating intercellular communication during inflammatory events [3].

Cross-Talk with NF-κB and Cytokine Production

PKC activation by sLPC primes cells for NF-κB-mediated transcription of pro-inflammatory genes. However, prolonged exposure to sLPC downregulates this pathway, illustrating its role as a contextual immune modulator [2]. This dual regulation may explain sLPC’s capacity to suppress lipopolysaccharide (LPS)-induced high-mobility group box 1 (HMGB1) release in macrophages, a critical mediator of late sepsis [4].

AMP-Activated Protein Kinase (AMPK) Modulation and Metabolic Reprogramming

AMPK Activation and Phagocytic Enhancement

sLPC robustly activates AMPK in macrophages, as evidenced by dose- and time-dependent phosphorylation of AMPKα1 and its downstream target acetyl-CoA carboxylase (ACC) [1] [4]. This activation enhances phagocytic capacity, with sLPC-treated macrophages showing a 2.5-fold increase in Escherichia coli uptake [1]. Pharmacological inhibition of AMPK (e.g., compound C) or siRNA-mediated AMPKα1 knockdown abolishes this effect, confirming AMPK’s central role [1].

p38 MAPK as a Downstream Effector

AMPK activation by sLPC intersects with p38 mitogen-activated protein kinase (MAPK) signaling. sLPC induces p38 phosphorylation in an AMPK-dependent manner, and inhibition of either pathway reduces bacterial clearance [1]. In vivo studies demonstrate that sLPC administration increases AMPK and p38 activity in murine lungs, correlating with enhanced phagocytosis in bronchoalveolar lavage cells [1].

Metabolic Reprogramming via Mitochondrial Regulation

sLPC triggers mitochondrial membrane potential (Δψm) hyperpolarization and ATP synthesis in bone marrow-derived macrophages (BMDMs) [3]. This metabolic shift depends on prostaglandin E2 (PGE2)-mediated cAMP/protein kinase A (PKA) signaling, which activates liver kinase B1 (LKB1)/AMPK pathways [3]. The resultant ATP surge facilitates adenosine production via ectonucleotidases, creating an anti-inflammatory feedback loop [3].

G2A Receptor-Mediated Chemotaxis and Immune Cell Recruitment

G2A-A2B Receptor Complex Formation

sLPC binds to the G2A receptor, which physically associates with adenosine A2B receptors on macrophage membranes [3]. This heteromeric complex transduces signals that promote adenosine release, a process abolished in G2A or A2B knockout cells [3]. The adenosine generated suppresses chemotaxis under baseline conditions but enhances directed migration when extracellular adenosine is depleted [3].

Magnesium and Calcium Signaling Integration

G2A activation by sLPC increases intracellular magnesium ([Mg^2+^]i) via TRPM7 channels, concomitant with calcium influx [3]. Magnesium potentiates mitochondrial ATP production, while calcium/calmodulin signaling regulates equilibrative nucleoside transporter 1 (ENT1)-mediated adenosine efflux [3]. This dual-ion signaling mechanism enables fine-tuned control of purinergic signaling during inflammation.

Modulation of Netrin-1 and Hypoxic Responses

sLPC upregulates netrin-1 secretion in macrophages, which synergizes with adenosine to activate A2B receptor-mediated anti-inflammatory pathways [3]. Under hypoxic or acidotic conditions—common in inflamed tissues—sLPC amplifies adenosine release by 40–60%, suggesting a protective role in ischemia-reperfusion injury and sepsis [3].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Dates

Explore Compound Types